[(10-Isocyano-10-methylundecyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(10-Isocyano-10-methylundecyl)sulfanyl]benzene is an organic compound with the molecular formula C19H29NS. It is characterized by the presence of an isocyanide group attached to a long alkyl chain, which is further connected to a benzene ring via a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(10-Isocyano-10-methylundecyl)sulfanyl]benzene typically involves the reaction of an appropriate alkyl halide with a thiol to form the sulfanyl intermediate. This intermediate is then reacted with an isocyanide precursor under controlled conditions to yield the final product. The reaction conditions often include the use of mild bases and solvents to facilitate the formation of the isocyanide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
[(10-Isocyano-10-methylundecyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanide group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like bromine or nitronium ions are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
[(10-Isocyano-10-methylundecyl)sulfanyl]benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [(10-Isocyano-10-methylundecyl)sulfanyl]benzene involves its interaction with molecular targets through the isocyanide group. This group can coordinate with metal ions, forming stable complexes that can inhibit or activate specific biochemical pathways. The sulfanyl linkage also contributes to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Isocyanobenzene: Contains an isocyanide group attached directly to a benzene ring.
Phenylisocyanide: Similar structure but lacks the long alkyl chain and sulfanyl linkage.
Uniqueness
[(10-Isocyano-10-methylundecyl)sulfanyl]benzene is unique due to its combination of an isocyanide group, a long alkyl chain, and a sulfanyl linkage, which imparts distinct chemical and physical properties compared to other isocyanide-containing compounds .
Properties
CAS No. |
341534-71-2 |
---|---|
Molecular Formula |
C19H29NS |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
(10-isocyano-10-methylundecyl)sulfanylbenzene |
InChI |
InChI=1S/C19H29NS/c1-19(2,20-3)16-12-7-5-4-6-8-13-17-21-18-14-10-9-11-15-18/h9-11,14-15H,4-8,12-13,16-17H2,1-2H3 |
InChI Key |
NRGAUEQQWJKONV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCCCSC1=CC=CC=C1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.